N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound that features both imidazole and thiophene rings. These structural motifs are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be further functionalized . The reaction conditions often involve mild temperatures and the use of nickel catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a fully saturated compound .
Scientific Research Applications
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes involving imidazole and thiophene derivatives.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole and thiophene derivatives, such as:
- N-(2-(2-pentadecyl-2,5-dihydro-1H-imidazol-1-yl)ethyl)palmitamide
- 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole
Uniqueness
What sets N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide apart is its unique combination of imidazole and thiophene rings, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound in various fields of research .
Properties
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c17-13(11-2-1-9-18-11)15-6-8-16-7-5-14-12(16)10-3-4-10/h1-2,5,7,9-10H,3-4,6,8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBGOBXROSXWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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